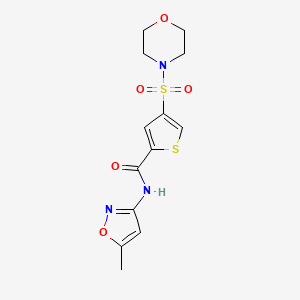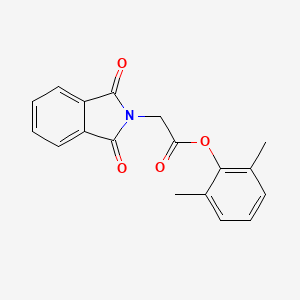![molecular formula C13H12ClFN2O2 B5558369 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)
4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including the compound , typically involves cyclocondensation reactions where different substituents influence the complexity and yield of the reactions. For instance, the synthesis of related compounds has been achieved through the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in glacial acetic acid medium, showcasing the versatility and adaptability of synthesis methods for these compounds (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives is crucial for understanding their reactivity and interaction with other molecules. For example, structural studies have shown that the pyrazole ring can adopt various conformations based on its substituents, affecting its interaction potential. Detailed crystallographic studies provide insights into the dihedral angles, stabilization mechanisms, and intermolecular interactions, such as hydrogen bonding, that influence the overall molecular architecture (Chopra, Mohan, & Vishalakshi, 2006).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, reflecting their rich chemical behavior. These reactions include cyclocondensation, acetylation, and reactions with various reagents to produce a wide array of functionalized molecules. The chemical properties are deeply influenced by the substituents on the pyrazole ring, dictating the compound's reactivity, stability, and potential applications in synthesis and industrial processes (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Physical Properties Analysis
The physical properties of "4-chloro-1[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole" and related compounds, such as solubility, melting point, and crystalline structure, are key to their practical applications. These properties are determined by molecular structure and intermolecular forces. Studies on similar compounds have revealed how modifications in the pyrazole core affect physical properties, highlighting the compound's adaptability to different environmental conditions (Xie, Mo, Liu, & Liu, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations, are central to understanding the utility and application of pyrazole derivatives. The electron-donating or withdrawing nature of the substituents affects the electron density on the pyrazole ring, influencing its nucleophilic and electrophilic reaction sites. Such insights are crucial for designing reactions for synthetic and industrial chemistry applications (Thirunarayanan & Sekar, 2016).
Scientific Research Applications
Fluorescent Properties of Pyrazolines
Pyrazolines, including compounds similar to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, have been studied for their fluorescent properties. A series of 1,3,5-triaryl-2-pyrazolines showed fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation. These findings are significant in the context of developing new fluorescent materials for various scientific applications (Hasan et al., 2011).
Complex Synthesis and Structural Analysis
Research on the synthesis and structural analysis of pyrazole compounds, akin to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, has been conducted. For instance, the study by Reger et al. (2003) provides insights into the synthesis of such compounds and their structural characteristics, emphasizing the complexity and potential applications in materials science and pharmaceuticals (Reger et al., 2003).
Application in Antimicrobial and Antiprotozoal Agents
Pyrazole derivatives have been explored for their potential as antimicrobial and antiprotozoal agents. Studies like the one by Sharma et al. (2020) investigate the antibacterial properties of such compounds, highlighting their potential in developing new drugs and treatments (Sharma et al., 2020).
Utility in Anticancer Research
Compounds structurally related to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole have been evaluated for their potential in anticancer research. For example, Hammam et al. (2005) examined the anticancer activity of fluoro-substituted pyrazoles against various cancer cell lines, demonstrating the relevance of these compounds in oncological research (Hammam et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-8-13(14)9(2)17(16-8)12(18)7-19-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVDHFNBJIDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-2-(4-fluorophenoxy)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)


![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)
![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)



![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)